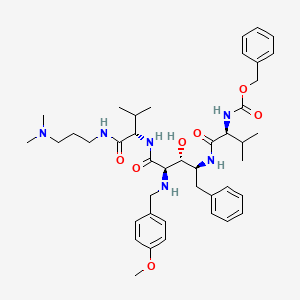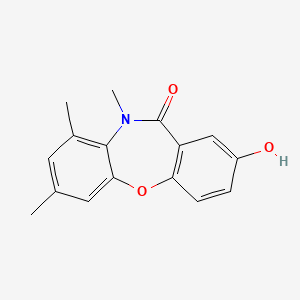
2-Hydroxy-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of oxazepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dibenz(b,f)oxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxy and Methyl Groups: Functionalization steps to introduce hydroxy and methyl groups at specific positions on the oxazepine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Dibenz(b,f)oxazepine: A parent compound with a similar core structure but lacking specific functional groups.
Hydroxy-dibenzoxazepine: Compounds with hydroxy groups at different positions.
Trimethyl-dibenzoxazepine: Compounds with methyl groups at different positions.
Propiedades
Número CAS |
140413-06-5 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
8-hydroxy-2,4,5-trimethylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C16H15NO3/c1-9-6-10(2)15-14(7-9)20-13-5-4-11(18)8-12(13)16(19)17(15)3/h4-8,18H,1-3H3 |
Clave InChI |
ITLJTFLFDKESMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)OC3=C(C=C(C=C3)O)C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


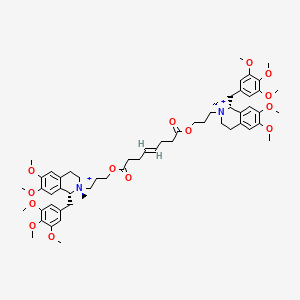
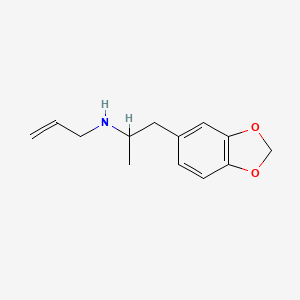


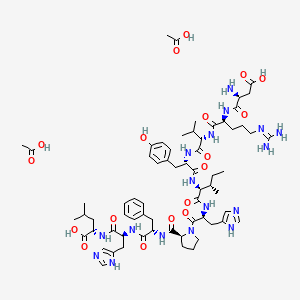


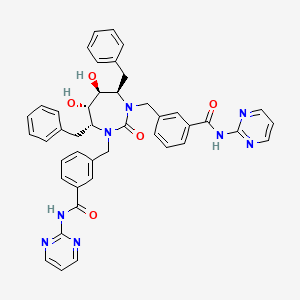
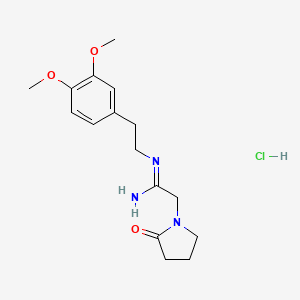
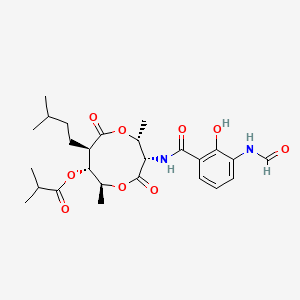
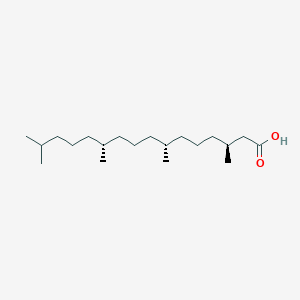
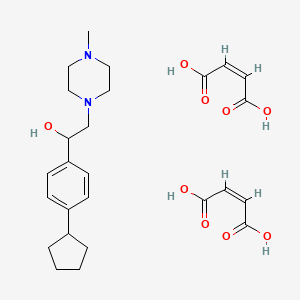
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
